molecular formula C4F6O2 B8657882 3,3,4,4,5,5-Hexafluorooxolan-2-one CAS No. 702-35-2

3,3,4,4,5,5-Hexafluorooxolan-2-one

Cat. No. B8657882
Key on ui cas rn: 702-35-2
M. Wt: 194.03 g/mol
InChI Key: JVRUYYNHMKFOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04116977

Procedure details

Into a four necked flask equipped with a thermometer, a reflux condenser, a dropping funnel and a magnetic stirrer, 4950 g (18.5 moles as SO3) of fuming sulfuric acid containing 30% of SO3 were charged. The flask was heated to 85° C. and then, 990 g (2.2 moles) of 1,4-diiodoperfluorobutane having the forumla I (CF2)4I were added dropwise to the flask. The reaction was conducted for 6 hours while maintaining the temperature in the reactor at 85° to 95° C. The reaction mixture discharged from the reflux condenser, was passed through a gas washing bottle containing concentrated sulfuric acid and was collected in a flask cooled with a dryice-ethanol coolant. The collected reaction products in the flask were separated by distillation whereby 247 g of a fraction of a boiling point of 18° C. were obtained. According to F19NMR analysis of the fractions, the fraction having a boiling point of 18° C. consisted of 200g (yield of 47%) of perfluoro- γ-butyrolactone and 47 g (yield of 11%) of perfluorosuccinic difluoride. Another fraction having a boiling point of 1° C., 45 g (yield of 11% ) of perfluoroetrahydrofuran was also obtained.
Quantity
4950 g
Type
reactant
Reaction Step One
Quantity
990 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.IC(F)(F)C(F)(F)C(F)(F)C(F)([F:12])I.[F:20][C:21]1([F:31])[C:26]([F:28])([F:27])[C:25]([F:30])(F)[O:24][C:22]1=[O:23]>>[F:27][C:26]([F:28])([C:21]([F:31])([F:20])[C:22]([F:12])=[O:23])[C:25]([F:30])=[O:24]

Inputs

Step One
Name
Quantity
4950 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
990 g
Type
reactant
Smiles
IC(C(C(C(I)(F)F)(F)F)(F)F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(C(=O)OC(C1(F)F)(F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature in the reactor at 85° to 95° C
WASH
Type
WASH
Details
washing bottle
ADDITION
Type
ADDITION
Details
containing concentrated sulfuric acid
CUSTOM
Type
CUSTOM
Details
was collected in a flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled with a dryice-ethanol coolant
CUSTOM
Type
CUSTOM
Details
The collected reaction products in the flask
CUSTOM
Type
CUSTOM
Details
were separated by distillation whereby 247 g of a fraction of a boiling point of 18° C.
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%
Name
Type
product
Smiles
FC(C(=O)F)(C(C(=O)F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 47 g
YIELD: PERCENTYIELD 11%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.